TASP 0433864
Overview
Description
TASP 0433864, also known by its chemical name (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide, is a selective positive allosteric modulator of metabotropic glutamate 2 receptors. This compound has shown significant potential in neurophysiological and antipsychotic applications due to its ability to modulate neurotransmitter activity .
Mechanism of Action
Target of Action
TASP 0433864 is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor . The mGlu2 receptor is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of the mGlu2 receptor to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu2 receptors by this compound can lead to various downstream effects. For instance, it potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This suggests that this compound may modulate synaptic transmission in the brain, potentially influencing processes such as learning and memory .
Pharmacokinetics
The compound is reported to be soluble to 100 mm in dmso and to 20 mm in ethanol , which may influence its absorption and distribution in the body
Result of Action
The activation of mGlu2 receptors by this compound has been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This suggests that this compound may have antipsychotic activity, potentially making it useful in the treatment of disorders such as schizophrenia .
Biochemical Analysis
Biochemical Properties
TASP 0433864 plays a significant role in biochemical reactions by modulating the activity of mGlu2 receptors. It exhibits high selectivity for mGlu2 receptors with EC50 values of 199 nM and 206 nM for human and rat receptors, respectively . This compound interacts with mGlu2 receptors by binding to an allosteric site, which enhances the receptor’s response to its natural ligand, glutamate. Additionally, this compound exhibits negligible activity against other neurotransmitter targets, except for 5-HT2B and MAO-B, where it shows 72% and 92% inhibition at 10 μM, respectively .
Cellular Effects
This compound influences various cellular processes by modulating mGlu2 receptor activity. In hippocampal slices, this compound potentiates the inhibitory effect of DCG-IV, a mGlu2/3 receptor agonist, on excitatory postsynaptic potentials . This modulation results in the presynaptic inhibition of glutamate release, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an allosteric site on the mGlu2 receptor, which enhances the receptor’s response to glutamate . This positive allosteric modulation leads to increased receptor activation and subsequent downstream signaling. This compound’s selective binding to mGlu2 receptors and its negligible activity against other targets, except for 5-HT2B and MAO-B, contribute to its specific effects on neurotransmitter modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and exhibits a high purity of ≥98% . Long-term studies have shown that this compound maintains its activity in vitro and in vivo, with consistent modulation of mGlu2 receptor activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates mGlu2 receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions with 5-HT2B and MAO-B . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter modulation. The compound interacts with mGlu2 receptors, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s localization and accumulation within cells are influenced by its binding to mGlu2 receptors and other potential targets. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily associated with mGlu2 receptors, which are predominantly found in the synaptic regions of neurons . The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may play a role in directing this compound to its site of action, further enhancing its therapeutic potential.
Preparation Methods
The synthesis of TASP 0433864 involves several steps, starting with the preparation of the core imidazo[2,1-b]oxazole structure. The synthetic route typically includes:
Formation of the imidazo[2,1-b]oxazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TASP 0433864 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TASP 0433864 has a wide range of scientific research applications, including:
Neurophysiology: It is used to study the modulation of metabotropic glutamate 2 receptors and their role in neurotransmission.
Antipsychotic Research: Due to its ability to modulate neurotransmitter activity, this compound is being investigated for its potential antipsychotic effects.
Pharmacology: It is used to explore the pharmacological effects of positive allosteric modulation of metabotropic glutamate receptors.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting metabotropic glutamate receptors.
Comparison with Similar Compounds
TASP 0433864 is unique in its high selectivity and potency as a positive allosteric modulator of metabotropic glutamate 2 receptors. Similar compounds include:
LY487379: A compound with similar modulatory effects but different chemical structure and potency.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, selectivity, and potency.
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?
A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:
- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.
- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.
Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?
A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.
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